molecular formula C8H8BrNO B14634212 N-Methoxybenzenecarboximidoyl bromide CAS No. 57139-40-9

N-Methoxybenzenecarboximidoyl bromide

Cat. No.: B14634212
CAS No.: 57139-40-9
M. Wt: 214.06 g/mol
InChI Key: CQQAFTZPGGYSFT-UHFFFAOYSA-N
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Description

N-Methoxybenzenecarboximidoyl bromide (CAS: 57139-40-9) is an organic compound characterized by a benzene ring substituted with a carboximidoyl bromide group (-C(=NH)Br) and a methoxy (-OCH₃) functional group attached to the nitrogen atom. This structure places it within the broader class of hydrazonoyl halides, which are pivotal intermediates in synthesizing heterocyclic compounds such as triazoles, tetrazoles, and pyrimidines .

Properties

CAS No.

57139-40-9

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

N-methoxybenzenecarboximidoyl bromide

InChI

InChI=1S/C8H8BrNO/c1-11-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

CQQAFTZPGGYSFT-UHFFFAOYSA-N

Canonical SMILES

CON=C(C1=CC=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methoxybenzenecarboximidoyl bromide can be synthesized through several methods. One common approach involves the reaction of N-methoxybenzenecarboximidoyl chloride with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Methoxybenzenecarboximidoyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: It can react with alkenes or alkynes to form addition products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with methoxide can yield N-methoxybenzenecarboximidoyl methoxide, while oxidation may produce N-methoxybenzenecarboximidoyl oxide.

Scientific Research Applications

N-Methoxybenzenecarboximidoyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methoxybenzenecarboximidoyl bromide involves its reactivity as an electrophile. The bromide group can be displaced by nucleophiles, leading to the formation of new bonds. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related carboximidoyl bromides, emphasizing synthesis, physical properties, and functional group effects. Key compounds include:

N-Phenylbenzenecarboximidoyl Bromide (CAS: 40168-06-7)

  • Structure : Benzene ring with a carboximidoyl bromide group and a phenyl (-Ph) substituent on the nitrogen.
  • Synthesis : Likely involves bromination of a parent hydrazone using reagents like N-bromosuccinimide (NBS) .
  • Applications : Serves as a precursor for triazole derivatives, which exhibit antimicrobial and anticancer activities .

2-Hydroxy-N-phenylbenzohydrazonoyl Bromide (Compound 4, )

  • Structure: A 2-hydroxybenzene ring linked to a hydrazonoyl bromide group with an N-phenyl substituent.
  • Synthesis : Prepared via NBS bromination in CH₂Cl₂ at low temperatures, yielding 86% product .
  • Physical Properties :
    • Melting point: 175°C.
    • IR peaks: 3433 cm⁻¹ (OH), 1623 cm⁻¹ (C=N).
    • NMR: Aromatic protons (δ 6.94–8.17), NH (δ 10.25), and OH (δ 10.46) .
  • Reactivity : Participates in cycloaddition reactions to form triazole derivatives (e.g., Compound 9) .

Triazole Derivatives (Compounds 9 and 10, )

  • Structure: Derived from hydrazonoyl bromides, featuring triazole cores with malononitrile or naphthoyl groups.
  • Key Data: Compound Yield (%) Melting Point (°C) IR Peaks (cm⁻¹) Applications 9 71 171 3433 (OH), 2258 (CN) Potential antimicrobial agents 10 50 288 2199 (CN), 1690 (C=O) Materials science and drug design

Functional Group Effects

  • Methoxy (-OCH₃) vs. Hydroxy (-OH) :
    • Solubility : Methoxy groups enhance lipophilicity compared to polar hydroxy groups.
    • Reactivity : Hydroxy groups participate in hydrogen bonding and acid-base reactions, whereas methoxy groups are electron-donating, stabilizing intermediates in electrophilic substitutions .
  • Phenyl vs.

Data Tables for Comparative Analysis

Table 1. Structural and Physical Properties

Compound Molecular Formula Substituent (R) Melting Point (°C) Yield (%) Key Functional Groups
N-Methoxybenzenecarboximidoyl bromide C₈H₉BrN₂O -OCH₃ Not reported Not reported C=N, Br, OCH₃
N-Phenylbenzenecarboximidoyl bromide C₁₃H₁₁BrN₂ -Ph Not reported Not reported C=N, Br, Ph
2-Hydroxy-N-phenylbenzohydrazonoyl bromide C₁₃H₁₁BrN₂O -OH, -Ph 175 86 C=N, Br, OH, Ph

Table 2. Spectral Data Comparison

Compound IR Peaks (cm⁻¹) ¹H-NMR Highlights (δ, ppm)
2-Hydroxy-N-phenylbenzohydrazonoyl bromide 3433 (OH), 1623 (C=N) 6.94–8.17 (ArH), 10.25 (NH), 10.46 (OH)
Triazole Derivative 9 3433 (OH), 2258 (CN) 7.01–8.32 (ArH), 10.45 (OH)
Triazole Derivative 10 2199 (CN), 1690 (C=O) 7.32–8.04 (ArH)

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